![molecular formula C24H19ClN4O3 B2383291 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941899-21-4](/img/structure/B2383291.png)
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.89. The purity is usually 95%.
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Biological Activity
The compound 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19ClN4O2
- Molecular Weight : 422.86 g/mol
- CAS Number : 1359215-32-9
Anticancer Activity
Recent studies have indicated the compound's potential as an anticancer agent. For instance, a derivative of this class demonstrated selective cytotoxicity against melanoma cells, showing a significant reduction in cell viability compared to normal cells. The mechanism involves inducing cell cycle arrest and inhibiting melanin production in melanoma cells, making it a promising candidate for further development in melanoma therapy .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It was found to inhibit various enzymes, including acetylcholinesterase and urease, with promising IC50 values that suggest significant potency. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and other neurological disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, preventing them from proliferating.
- Enzyme Interaction : The compound interacts with key enzymes involved in cancer cell metabolism and proliferation.
- Binding Affinity : Molecular docking studies reveal strong binding affinities with target proteins, suggesting a high likelihood of therapeutic efficacy.
Data Table: Biological Activity Summary
Activity Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Cytotoxicity | Melanoma Cells | 4.9 | |
Acetylcholinesterase | Enzyme Inhibition | 2.14 | |
Urease Inhibition | Enzyme Inhibition | 6.28 |
Case Studies
- Melanoma Treatment : A study highlighted the effectiveness of a related compound in reducing tumor size in vivo by targeting specific pathways involved in melanoma progression .
- Neuroprotective Effects : Research on similar oxazole derivatives indicates potential neuroprotective effects through acetylcholinesterase inhibition, which may lead to cognitive enhancement in animal models .
Properties
IUPAC Name |
5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-15-21(26-23(32-15)17-4-3-5-18(25)12-17)14-28-10-11-29-22(24(28)30)13-20(27-29)16-6-8-19(31-2)9-7-16/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGERPKUPBUZLQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.